

Application Notes and Protocols: HaloFlipper 30 Staining for Adherent Cell Cultures

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Compound of Interest

Compound Name: HaloFlipper 30

Cat. No.: B12369041

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Introduction

HaloFlipper 30 is a fluorescent probe designed for the precise imaging of membrane tension in living cells. This technology utilizes a HaloTag protein fused to a protein of interest, which then covalently binds to the **HaloFlipper 30** probe. This allows for the targeted analysis of membrane tension in specific subcellular compartments, providing valuable insights into cellular mechanics and signaling. These application notes provide a detailed protocol for using **HaloFlipper 30** to stain adherent cell cultures and include key quantitative data and experimental workflows.

Principle of HaloFlipper 30 Staining

The **HaloFlipper 30** probe's fluorescence is sensitive to the mechanical tension within the lipid bilayer. The core of the probe is a "flipper" molecule that changes its conformation in response to membrane tension. In a relaxed membrane, the flipper is in a twisted conformation with low fluorescence. As membrane tension increases, the flipper planarizes, leading to a significant increase in fluorescence lifetime.^{[1][2]} By targeting **HaloFlipper 30** to specific membranes using the HaloTag system, researchers can visualize and quantify membrane tension at distinct subcellular locations.^{[1][2]}

Key Applications in Research and Drug Discovery

- **Mechanobiology:** Study the role of membrane tension in fundamental cellular processes such as cell migration, division, and signal transduction.[\[1\]](#)
- **Drug Development:** Assess the impact of drug candidates on cell membrane properties and cellular mechanics. This can provide insights into a compound's mechanism of action and potential off-target effects.
- **Disease Modeling:** Investigate alterations in membrane tension associated with various diseases, including cancer and cardiovascular disorders.

Quantitative Data Summary

The following tables summarize key quantitative data derived from experiments using HaloFlipper probes. This information can be used as a starting point for experimental design.

Table 1: HaloFlipper Probe Characteristics

Probe	EC50 (15 min incubation)	EC50 (45 min incubation)
HaloFlipper 2	~100 nM	~50 nM
HaloFlipper 3	~200 nM	~100 nM
HaloFlipper 4	~500 nM	~250 nM
HaloFlipper 5	>1 μ M	~500 nM
HaloFlipper 6	>1 μ M	>1 μ M

EC50 values represent the effective concentration needed to label 50% of HaloTags.

Table 2: Fluorescence Lifetime of HaloFlipper 3 in Different Organelles

Organelle	Targeted Protein	Fluorescence Lifetime (τ)
Endoplasmic Reticulum	ER-Tracker	~3.5 ns
Golgi Apparatus	GTS	~4.1 ns

Fluorescence lifetime is an indicator of membrane order and tension.

Experimental Protocols

This section provides a detailed protocol for staining adherent cells with **HaloFlipper 30**.

Materials

- Adherent cells expressing a HaloTag-fusion protein of interest
- **HaloFlipper 30** probe
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Imaging medium (e.g., phenol red-free DMEM)
- Multi-well plates or chambered coverglass suitable for microscopy
- Fluorescence microscope, preferably with Fluorescence Lifetime Imaging (FLIM) capabilities

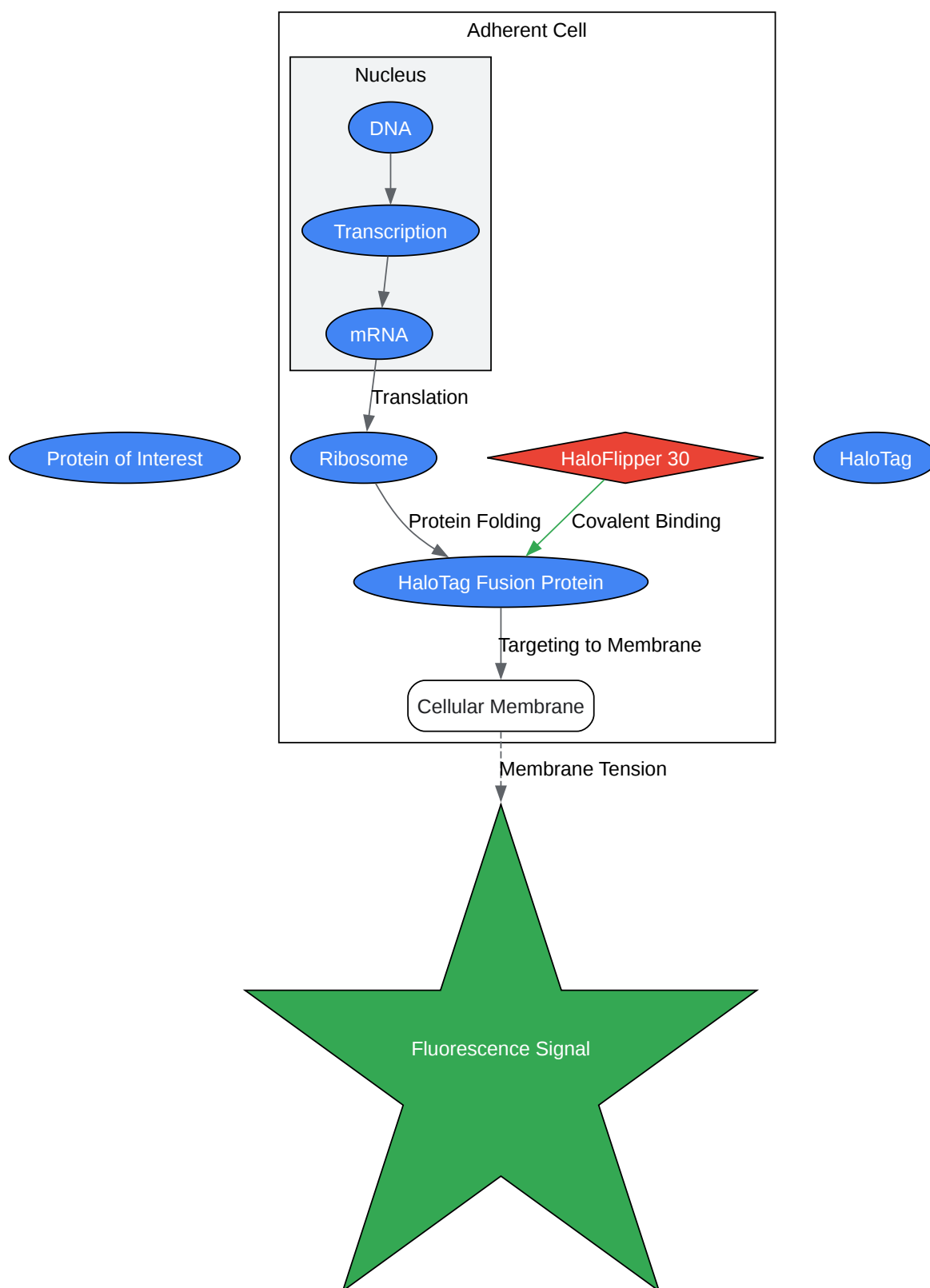
Protocol for Staining Adherent Cells

- Cell Seeding:
 - Seed adherent cells expressing the HaloTag-fusion protein onto a suitable imaging dish (e.g., glass-bottom dish or chambered coverglass).
 - Culture the cells until they reach the desired confluency (typically 50-70%).
- Preparation of Staining Solution:
 - Prepare a stock solution of **HaloFlipper 30** in an appropriate solvent (e.g., DMSO).
 - On the day of the experiment, dilute the **HaloFlipper 30** stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100-500 nM).
- Staining:

- Aspirate the culture medium from the cells.
- Add the **HaloFlipper 30** staining solution to the cells.
- Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells three times with pre-warmed PBS to remove unbound probe.
 - After the final wash, replace the PBS with pre-warmed imaging medium.
- Imaging:
 - Image the cells using a fluorescence microscope.
 - For quantitative analysis of membrane tension, it is recommended to use Fluorescence Lifetime Imaging Microscopy (FLIM).
 - The excitation and emission maxima of the HaloFlipper probe are approximately 488 nm and 600 nm, respectively.

Diagrams

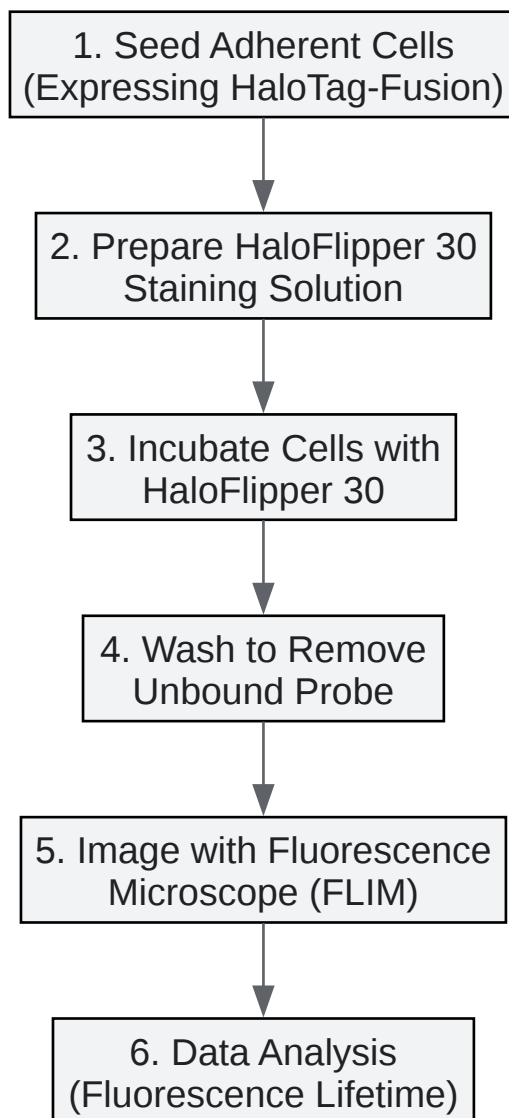
Signaling Pathway of HaloFlipper 30



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Caption: Mechanism of **HaloFlipper 30** targeting and signal generation.

Experimental Workflow



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Caption: Step-by-step experimental workflow for **HaloFlipper 30** staining.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. HaloFlippers: A General Tool for the Fluorescence Imaging of Precisely Localized Membrane Tension Changes in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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